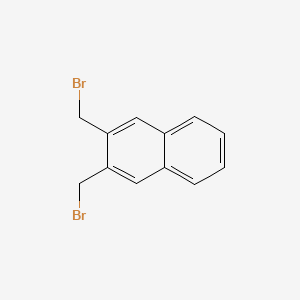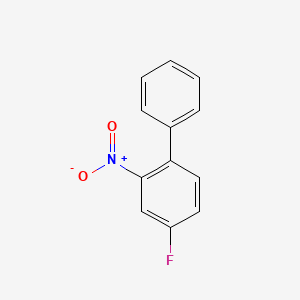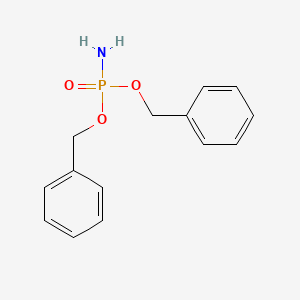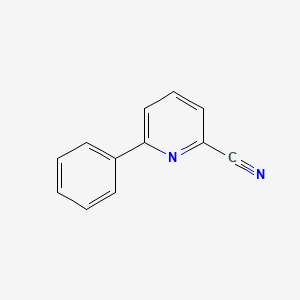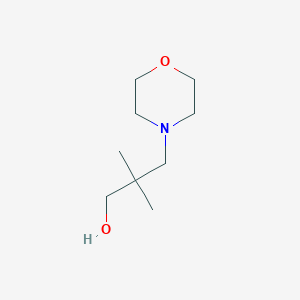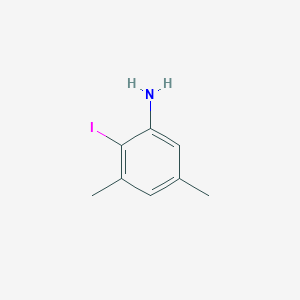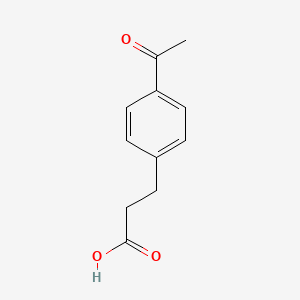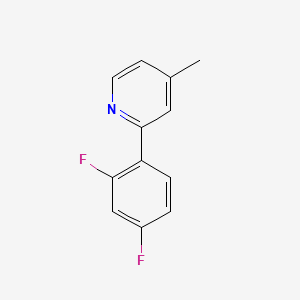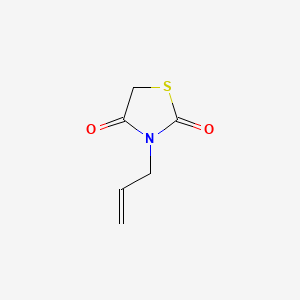![molecular formula C9H6F3N3 B3052237 2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine CAS No. 3974-71-8](/img/structure/B3052237.png)
2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine
描述
2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The trifluoromethyl group attached to the pyrazole ring imparts unique chemical properties, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science.
作用机制
Target of Action
It’s known that trifluoromethylpyridine derivatives are widely used in the agrochemical and pharmaceutical industries . They are often involved in Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Trifluoromethylpyridine derivatives are known to exhibit biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives play a significant role in the synthesis of active agrochemical and pharmaceutical ingredients .
Result of Action
It’s known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests . They have also been used in the pharmaceutical and veterinary industries .
Action Environment
It’s known that the development of fluorinated organic chemicals is becoming an increasingly important research topic .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate under reflux conditions. This reaction forms the pyrazole ring through a cyclization process . Another method involves the use of trifluoromethylated intermediates in a tandem Tsuji–Trost reaction catalyzed by palladium, followed by Heck coupling .
Industrial Production Methods
Industrial production of this compound often employs vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride . This method is advantageous due to its simplicity and high yield.
化学反应分析
Types of Reactions
2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the trifluoromethyl group can be replaced under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Utilizes boron reagents and palladium catalysts under mild conditions to form carbon-carbon bonds.
Metalation Reactions: Involves the use of organolithium or Grignard reagents to introduce various functional groups.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
科学研究应用
2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a ligand in the study of enzyme mechanisms and protein interactions.
Medicine: Incorporated into drug design for its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine.
2-Hydroxy-5-(trifluoromethyl)pyridine: Another trifluoromethylated pyridine derivative with applications in catalysis and drug design.
2-Mercapto-5-(trifluoromethyl)pyridine: Used in the synthesis of sulfur-containing heterocycles.
Uniqueness
This compound stands out due to its dual-ring structure and the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. These characteristics make it particularly valuable in the design of molecules with high biological activity and stability .
属性
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)8-5-7(14-15-8)6-3-1-2-4-13-6/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXRDJNQKDYVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346369 | |
| Record name | 3-(pyridine-2-yl)-5-trifluoromethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3974-71-8 | |
| Record name | 3-(pyridine-2-yl)-5-trifluoromethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3052157.png)

![3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3052159.png)
